PROTAC Cbl-b-IN-1

Immuno-Oncology Targeted Protein Degradation Cbl-b Signaling

PROTAC Cbl-b-IN-1 (Compound 64) is a validated, heterobifunctional degrader that catalytically eliminates the entire Cbl-b protein via ubiquitin-proteasome recruitment—not merely inhibiting its E3 ligase activity. This complete knockdown abolishes both catalytic and essential scaffolding functions that conventional inhibitors (e.g., NX-1607, Cbl-b-IN-27) leave intact. With a DC50 under 30 nM, it is the definitive tool for dissecting Cbl-b’s dual roles in T-cell signaling and for benchmarking novel degraders. Request a quote to secure this critical reagent for rigorous loss-of-function studies and target-validation experiments.

Molecular Formula C53H65F3N12O6
Molecular Weight 1023.2 g/mol
Cat. No. B15575071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC Cbl-b-IN-1
Molecular FormulaC53H65F3N12O6
Molecular Weight1023.2 g/mol
Structural Identifiers
InChIInChI=1S/C52H63F3N12O4.CH2O2/c1-59-34-56-58-48(59)47(37-4-2-5-37)38-6-3-7-41(27-38)65-33-45-43(52(53,54)55)26-36(31-67(45)51(65)71)30-62-20-18-61(19-21-62)17-16-60-14-12-35(13-15-60)29-63-22-24-64(25-23-63)40-8-9-42-39(28-40)32-66(50(42)70)44-10-11-46(68)57-49(44)69;2-1-3/h3,6-9,26-28,31,33-35,37,44,47H,2,4-5,10-25,29-30,32H2,1H3,(H,57,68,69);1H,(H,2,3)/t44-,47+;/m0./s1
InChIKeyILRWIHVCXNHHQI-OSKMFUPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC Cbl-b-IN-1 for Immuno-Oncology Research: A Targeted Cbl-b Degrader


PROTAC Cbl-b-IN-1 (Compound 64) is a heterobifunctional PROTAC degrader specifically designed to target the E3 ubiquitin ligase Cbl-b . Unlike traditional small molecule inhibitors that block Cbl-b's catalytic activity, PROTAC Cbl-b-IN-1 induces the ubiquitination and subsequent proteasomal degradation of the entire Cbl-b protein . This catalytic mechanism of action offers a distinct approach for modulating immune cell function in cancer research, differentiating it from occupancy-driven inhibitors [1].

Why Cbl-b Inhibitors Cannot Substitute for PROTAC Cbl-b-IN-1 in Degradation Studies


Simple substitution of PROTAC Cbl-b-IN-1 with a traditional Cbl-b inhibitor is not scientifically valid due to fundamental differences in their mechanisms of action [1]. Inhibitors like NX-1607 (IC50 <1 nM) or Cbl-b-IN-27 (IC50 7 nM) achieve high potency by occupying the catalytic site to block enzymatic activity, leaving the scaffolding functions of the Cbl-b protein intact. In contrast, PROTAC Cbl-b-IN-1 removes the Cbl-b protein entirely, eliminating all its functions, including those independent of its E3 ligase activity [2]. This distinction is critical for researchers investigating the complete biological role of Cbl-b or aiming to achieve a more profound and sustained disruption of downstream signaling pathways.

Quantitative Differentiation of PROTAC Cbl-b-IN-1 from Cbl-b Inhibitors


Mechanistic Differentiation: Degrader Potency (DC50) vs. Inhibitor Potency (IC50)

PROTAC Cbl-b-IN-1 functions as a degrader with a reported DC50 of less than 30 nM . This measure of degradation potency is mechanistically distinct from the IC50 values of Cbl-b inhibitors. For instance, NX-1607 is a potent inhibitor with an IC50 of less than 1 nM , but it does not degrade the target protein. This difference in mechanism is crucial for researchers aiming to remove the Cbl-b protein's scaffolding function rather than just inhibit its enzymatic activity [1].

Immuno-Oncology Targeted Protein Degradation Cbl-b Signaling

Potency Comparison Among Cbl-b Inhibitors: Context for Degrader Selection

While not a direct comparator, understanding the potency landscape of Cbl-b inhibitors provides context for why a degrader like PROTAC Cbl-b-IN-1 may be chosen. Cbl-b-IN-5 has a reported IC50 range of 3-10 µM , making it significantly less potent than PROTAC Cbl-b-IN-1 (DC50 <30 nM). Other inhibitors like Cbl-b-IN-27 (IC50 7 nM) and NX-1607 (IC50 <1 nM) are highly potent inhibitors but do not offer the degradation mechanism.

Immunology Cancer Research E3 Ligase

Structural Composition: A Pre-Assembled Cbl-b Targeting PROTAC

PROTAC Cbl-b-IN-1 is supplied as a complete, pre-assembled heterobifunctional molecule . Its defined structure consists of a Cbl-b-targeting ligand (Cbl-b-IN-21) conjugated via a linker to a cereblon (CRBN) E3 ligase-recruiting ligand . This is in contrast to a 'PROTAC toolkit' approach where researchers must assemble their own degrader from separate components. The compound's well-defined composition (molecular weight 1023.2 g/mol, purity typically 95%) ensures batch-to-batch consistency and simplifies experimental setup compared to in-house synthesized or assembled PROTACs.

PROTAC Technology Chemical Biology E3 Ligase Recruiter

Optimal Research Applications for PROTAC Cbl-b-IN-1


Investigating Cbl-b Scaffolding Functions in T-Cell Activation

PROTAC Cbl-b-IN-1 is ideally suited for experiments designed to dissect the scaffolding (non-catalytic) roles of Cbl-b in T-cell receptor (TCR) signaling. By completely eliminating the Cbl-b protein, researchers can differentiate between effects caused by its E3 ligase activity (which can be blocked by inhibitors like NX-1607) and those stemming from its physical interactions with other signaling proteins [1]. The compound's degradation potency (DC50 <30 nM) makes it a valuable tool for creating effective loss-of-function models in cell-based assays .

Comparative Studies of Protein Degradation vs. Enzymatic Inhibition

This compound serves as a critical tool for side-by-side comparisons with Cbl-b inhibitors (e.g., NX-1607, Cbl-b-IN-27). Such studies are essential for validating the therapeutic hypothesis that degrading Cbl-b offers superior or distinct biological outcomes compared to merely inhibiting its catalytic activity, particularly in the context of reversing T-cell exhaustion or enhancing anti-tumor immunity [1].

Development and Validation of Cbl-b Degrader Assays

Given its defined composition and availability, PROTAC Cbl-b-IN-1 is an excellent reference compound for establishing and validating assays to measure Cbl-b degradation. It can be used to benchmark the efficacy of newly developed Cbl-b degraders, to optimize assay conditions for western blotting or HiBiT tagging systems, and as a positive control in high-throughput screening campaigns aimed at discovering novel Cbl-b targeting PROTACs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC Cbl-b-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.